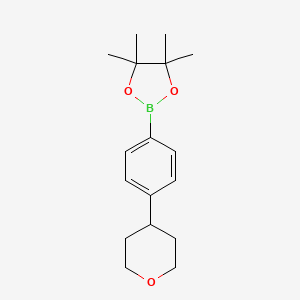

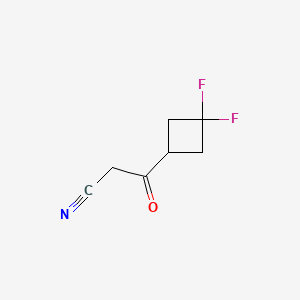

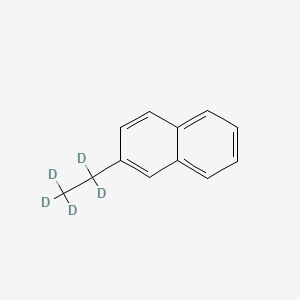

![molecular formula C50H86O2S2 B566774 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1320201-19-1](/img/structure/B566774.png)

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene

Übersicht

Beschreibung

“4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound with the CAS number 1320201-19-1 . It is also known by its English name “4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” and its Chinese name "4,8-双 (2-辛基十二烷基)苯并 [1,2-B,4,5-B2]-二-噻吩" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” include a predicted boiling point of 557.5±45.0 °C, a density of 1.072, and it appears as a clear liquid .Wissenschaftliche Forschungsanwendungen

Electrochromic Properties : Xu, Zhao, and Fan (2015) synthesized a copolymer containing 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene, which displayed reversible electrochromic properties, making it suitable for multi-colored displays (Xu, Zhao, & Fan, 2015).

Photovoltaic Performance : Yin et al. (2016) reported that benzo[1,2-b:4,5-b']dithiophene derivatives in A-π-D-π-A type oligothiophenes exhibited varying power conversion efficiencies in organic solar cells, with longer π-conjugated bridges improving performance (Yin et al., 2016).

Polymer Solar Cells : Chung et al. (2014) synthesized benzo[1,2-b:4,5-b']dithiophene-based conjugated polymers, exploring their solubility, absorption spectra, energy levels, charge transport, blend film morphology, and photovoltaic properties (Chung et al., 2014).

Electron Acceptors and Donors : Pappenfus et al. (2014) studied the electronic properties of oxidized benzo[1,2-b:4,5-b']dithiophenes, finding they transformed from electron donors to electron acceptors (Pappenfus et al., 2014).

Copolymers for Solar Cells : Oh et al. (2015) synthesized copolymers based on benzo[1,2-b:4,5-b']dithiophene for use in polymer solar cells, examining their optical, electrochemical, and photovoltaic properties (Oh et al., 2015).

Eigenschaften

IUPAC Name |

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMYXQDUPQHOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H86O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

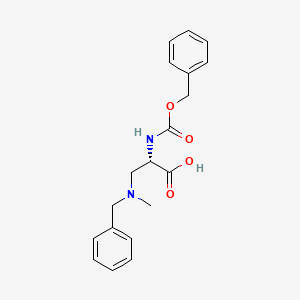

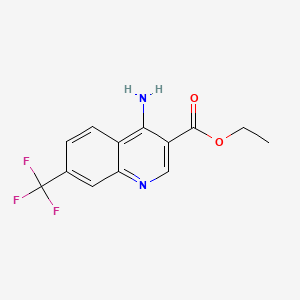

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

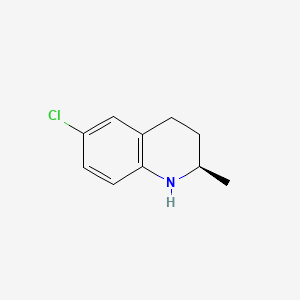

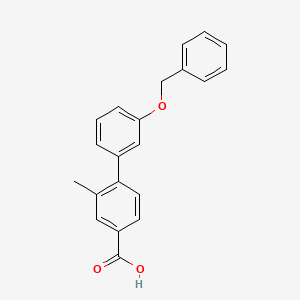

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

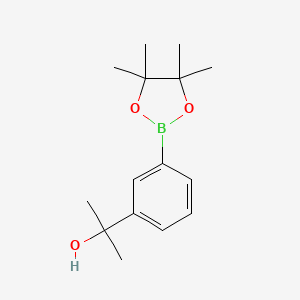

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

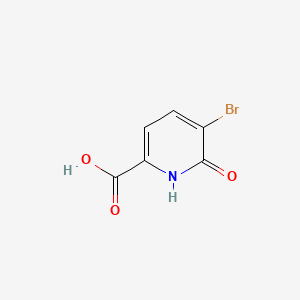

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)